molecular formula C12H13N3O2S B2931772 4-amino-N-(4-methylpyridin-2-yl)benzenesulfonamide CAS No. 73497-99-1

4-amino-N-(4-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B2931772
CAS No.: 73497-99-1
M. Wt: 263.32
InChI Key: CXQDKXNWLFJHLJ-UHFFFAOYSA-N
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Description

4-Amino-N-(4-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core linked to a 4-methylpyridin-2-yl substituent. This compound is synthesized via coupling 2-amino-4-methylpyridine with benzenesulfonyl chloride under basic pH conditions (sodium carbonate), yielding intermediates that are further functionalized for biological evaluation . Sulfonamides are historically significant as antimicrobial agents, inhibiting bacterial dihydropteroate synthase (DHPS) in folate biosynthesis. The 4-methylpyridine moiety in this compound introduces steric and electronic modifications that influence its pharmacokinetic and pharmacodynamic properties compared to other sulfonamides.

Properties

IUPAC Name

4-amino-N-(4-methylpyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-9-6-7-14-12(8-9)15-18(16,17)11-4-2-10(13)3-5-11/h2-8H,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQDKXNWLFJHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-amino-N-(4-methylpyridin-2-yl)benzenesulfonamide involves several steps. . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as dichloromethane or toluene. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

4-amino-N-(4-methylpyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-amino-N-(4-methylpyridin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-amino-N-(4-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved in its action depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Structural Variations and Physicochemical Properties

The biological activity of sulfonamides is highly dependent on the heterocyclic substituent attached to the sulfonamide group. Key structural analogs include:

Compound Name Heterocyclic Substituent Key Structural Feature Molecular Weight (g/mol) Solubility Profile
4-Amino-N-(4-methylpyridin-2-yl)benzenesulfonamide 4-Methylpyridin-2-yl Pyridine ring with 4-methyl group 289.33 Moderate aqueous solubility
Sulfathiazole (ST) 1,3-Thiazol-2-yl Thiazole ring with sulfur atom 255.31 Low solubility in water
Sulfamerazine (SMZ) 4-Methylpyrimidin-2-yl Pyrimidine ring with 4-methyl group 280.31 Higher polarity due to N atoms
Sulfamethoxazole 5-Methylisoxazol-3-yl Isoxazole ring with 5-methyl group 253.28 Lipophilic
Chloroquinoxaline sulfonamide 5-Chloro-2-quinoxalinyl Quinoxaline with chloro substituent 334.03 Poor solubility

Key Observations:

  • Pyridine vs. Pyrimidine : The pyrimidine ring in sulfamerazine contains two nitrogen atoms, enhancing hydrogen-bonding capacity compared to the single nitrogen in the pyridine ring of the target compound. This may improve binding to DHPS in certain bacterial strains .
  • Methyl Group Position: The 4-methyl group on pyridine (target compound) vs.
  • Solubility : Pyrimidine-based sulfonamides (e.g., sulfamerazine) exhibit higher polarity and better aqueous solubility than pyridine derivatives, which could influence bioavailability .
Antibacterial Activity
  • Target Compound: Derivatives of this compound demonstrated moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli in vitro, with MIC values ranging from 8–32 µg/mL .
  • Sulfathiazole (ST) : Exhibits broad-spectrum activity but lower potency (MIC: 16–64 µg/mL) against Gram-negative bacteria due to reduced membrane permeability .
  • Sulfamerazine (SMZ) : Higher efficacy against Streptococcus pneumoniae (MIC: 4–16 µg/mL), attributed to enhanced DHPS binding from pyrimidine’s hydrogen-bonding capacity .
Antifungal and Antimycobacterial Activity
  • Schiff Base Derivatives : Sulfamethoxazole (isoxazole derivative) showed enhanced antifungal activity when modified into Schiff bases, with MIC values of 2–8 µg/mL against Candida albicans .
  • Triazole Hybrids: Sulfonamide-triazole conjugates (e.g., 4-amino-N-((1-dodecyl-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide) displayed potent activity against multidrug-resistant Candida (MIC: 1–4 µg/mL) .

Physicochemical and Pharmacokinetic Differences

  • Metabolic Stability : Pyridine-containing sulfonamides are more resistant to hepatic metabolism than pyrimidine derivatives, which undergo faster N-acetylation .
  • Thermodynamic Properties: Quantum chemical calculations on alkylimino-substituted sulfonamides revealed that longer alkyl chains (e.g., NhexylS) increase hydrophobicity, correlating with prolonged half-lives .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The antimicrobial potency of sulfonamides correlates with the electron-withdrawing nature and hydrogen-bonding capacity of the heterocyclic substituent. Pyrimidine and triazole derivatives generally outperform pyridine analogs .
  • Synthetic Flexibility : The target compound’s synthesis route (dynamic pH control) offers scalability advantages over sulfamerazine’s multi-step protocols .
  • Clinical Relevance : While the target compound shows promise in vitro, sulfamerazine and sulfamethoxazole remain clinically preferred due to established efficacy and safety profiles .

Biological Activity

4-amino-N-(4-methylpyridin-2-yl)benzenesulfonamide, a sulfonamide derivative, has been studied for its biological activity, particularly in the context of antimicrobial properties and enzyme inhibition. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H12N2O2SC_{11}H_{12}N_2O_2S. It features an amino group, a pyridine ring, and a benzenesulfonamide moiety, which are critical for its biological functions.

This compound primarily acts as an antimicrobial agent . Its mechanism involves:

  • Inhibition of Dihydropteroate Synthase : This enzyme is crucial in the folate synthesis pathway in bacteria. By inhibiting this enzyme, the compound disrupts nucleic acid synthesis, ultimately preventing bacterial growth and replication.
  • Binding Interactions : The compound forms hydrogen bonds with amino acid residues in the active sites of enzymes, enhancing its inhibitory effects. Additionally, π-π interactions with aromatic residues contribute to the stability of enzyme-inhibitor complexes.

Antimicrobial Efficacy

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. Notably:

  • Gram-negative Bacteria : It has shown effectiveness against Pseudomonas aeruginosa and Escherichia coli strains, with varying levels of Minimum Inhibitory Concentration (MIC) values .
  • Resistance Mechanisms : The compound has been evaluated against Extended Spectrum Beta-Lactamase (ESBL) producing strains, demonstrating promising results in inhibiting these resistant bacteria .

Comparative Studies

A comparative analysis with similar compounds reveals that this compound has a unique interaction profile:

Compound NameMolecular FormulaBiological Activity
4-amino-N-(pyridin-2-yl)benzenesulfonamideC11H11N3O2SC_{11}H_{11}N_3O_2SAntimicrobial
SulfapyridineC11H11N3O2SC_{11}H_{11}N_3O_2SAntimicrobial (folate synthesis inhibitor)
4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamideC12H13N3O2SC_{12}H_{13}N_3O_2SAntimicrobial

This table illustrates that while other compounds share antimicrobial properties, the specific interactions of this compound with dihydropteroate synthase set it apart as a potent inhibitor.

Case Studies and Research Findings

  • Antibacterial Activity Against ESBL-Producing E. coli : A study demonstrated that certain derivatives of this compound exhibited high antibacterial activity against ESBL-producing strains, with MIC values indicating strong efficacy at lower concentrations compared to standard antibiotics .
  • Molecular Docking Studies : Computational studies have been conducted to elucidate the binding affinities and mechanisms of action against target enzymes. These studies confirm that the compound binds effectively within the active site of dihydropteroate synthase, stabilizing through multiple interactions .
  • In Vivo Studies : Although initial in vivo tests indicated no significant antitumor activity against mouse lymphoid leukemia models, further investigations into its antibacterial properties have shown promise in clinical settings .

Q & A

Q. What are the common synthetic routes for 4-amino-N-(4-methylpyridin-2-yl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves reacting substituted acyl chlorides with aminosulfonamides. For example, substituted acids are treated with thionyl chloride to form acyl chlorides, which are then coupled with sulfonamide precursors in the presence of pyridine as a base. Optimization strategies include:

  • Catalyst and solvent selection : Pyridine acts as both a solvent and base to neutralize HCl byproducts, improving reaction efficiency .
  • Temperature control : Maintaining temperatures between 60–80°C prevents side reactions like over-chlorination .
  • Stoichiometric ratios : A 1:1 molar ratio of acyl chloride to sulfonamide minimizes unreacted starting materials .
    Yields exceeding 70% have been reported under these conditions, with purity confirmed via elemental analysis and HPLC .

Q. What crystallographic methods are employed to determine the structure of this compound, and how are data contradictions resolved?

The SHELX program suite (e.g., SHELXS, SHELXD, SHELXL) is widely used for structure determination. Key steps include:

  • Data collection : High-resolution X-ray diffraction (0.8–1.0 Å) ensures accurate electron density maps .
  • Refinement : SHELXL iteratively refines atomic positions, thermal parameters, and occupancy factors. For data contradictions (e.g., twinning), the TWIN command in SHELXL resolves overlapping reflections .
  • Validation : R-factors (<5%) and residual density maps (<0.3 eÅ⁻³) confirm structural accuracy . A mercury(II) complex of this sulfonamide was resolved using these methods, revealing a distorted tetrahedral geometry .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the molecular structure and purity?

  • NMR :
    • ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm), while the NH₂ group resonates at δ 5.8–6.2 ppm. Splitting patterns confirm substitution on the pyridinyl ring .
    • ¹³C NMR : Sulfonamide carbons (C-SO₂) appear at δ 165–170 ppm, and pyridinyl carbons at δ 120–150 ppm .
  • IR : Stretching vibrations for SO₂ (1150–1350 cm⁻¹) and NH₂ (3300–3450 cm⁻¹) validate functional groups .
    Purity is assessed via sharp melting points (e.g., 258–260°C) and consistent elemental analysis (C, H, N, S within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can computational tools like Multiwfn be applied to analyze the electronic structure and reactivity of this sulfonamide?

Multiwfn enables:

  • Electrostatic potential (ESP) mapping : Identifies nucleophilic (NH₂ group, ESP ≈ −40 kcal/mol) and electrophilic (sulfonyl oxygen, ESP ≈ +30 kcal/mol) sites .
  • Electron localization function (ELF) : Reveals lone pairs on sulfonamide oxygens, critical for hydrogen-bond interactions .
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) predict charge-transfer interactions with biological targets . These analyses guide derivatization strategies to enhance bioactivity.

Q. What strategies are effective in resolving polymorphic forms, and how do they impact biological activity?

  • Solid-state NMR : ¹⁴N quadrupolar coupling constants distinguish polymorphs based on hydrogen-bonding patterns .
  • NQR (Nuclear Quadrupole Resonance) : Detects subtle changes in crystal packing, such as variations in NH···N hydrogen bonds .
    Polymorphs exhibit differing solubilities and bioactivities. For example, a study on sulfamerazine (a structural analog) showed Form I (needle-like crystals) had 20% higher antibacterial efficacy than Form II (plate-like crystals) due to improved dissolution .

Q. What methodologies are recommended for molecular docking studies to predict binding affinities with target enzymes?

  • Protein preparation : Use tools like AutoDock Tools to add hydrogens, optimize charges, and define active sites (e.g., dihydropteroate synthase for sulfonamides) .
  • Docking parameters : Lamarckian genetic algorithm with 100 runs and a grid size of 60×60×60 ų ensures reproducibility .
  • Validation : Compare docking scores (e.g., ΔG = −8.2 kcal/mol) with experimental IC₅₀ values (e.g., 12 µM against E. coli DHPS) . A study on analogs of this compound achieved a Pearson correlation coefficient (r) of 0.89 between predicted and observed activities .

Q. How should researchers address contradictions in biological activity data across studies?

  • Experimental variables : Control factors like bacterial strain (e.g., S. aureus ATCC 25923 vs. clinical isolates), inoculum size (1×10⁵ CFU/mL), and compound purity (>98% by HPLC) .
  • Statistical analysis : Apply ANOVA to assess significance (p < 0.05) and Cohen’s d to quantify effect sizes. For example, a 15% variation in MIC values across studies was attributed to differences in agar dilution vs. broth microdilution methods .

Q. What QSAR approaches are suitable for optimizing the antimicrobial activity of derivatives?

  • Descriptor selection : Use topological (e.g., Wiener index) and electronic (e.g., Mulliken charges) parameters .
  • Model building : Partial least squares (PLS) regression with cross-validation (Q² > 0.6) predicts activity. A QSAR model for sulfonamide analogs achieved R² = 0.92 for B. subtilis inhibition .
  • Design : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzene ring to enhance DHPS binding (ΔΔG = −1.3 kcal/mol) .

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